molecular formula C26H18BrF2NO B2898497 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one CAS No. 1022477-73-1

1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Cat. No. B2898497
CAS RN: 1022477-73-1
M. Wt: 478.337
InChI Key: UPKKNEBAQDECCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one (DFBP) is a compound with a complex chemical structure that is used in a variety of scientific research applications. It is a synthetic compound that has been used in many laboratory experiments as a model compound for studying the effects of various chemical reactions. DFBP has been used in various studies to investigate the effects of specific chemical reactions, such as the hydrolysis of esters and the oxidation of aromatic compounds. In addition, DFBP has been used to study the effects of enzymatic reactions, such as the hydrolysis of aryl esters.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is not well understood. However, it is believed that the compound has a number of effects on the body, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of signal transduction pathways. It is also believed that this compound may have an effect on the metabolism of certain drugs, as well as on the metabolism of hormones.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, this compound has been shown to inhibit the growth of certain cells, such as cancer cells. Furthermore, this compound has been shown to inhibit the signal transduction pathways that are involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one in laboratory experiments has a number of advantages, including the fact that it is a synthetic compound that can be easily obtained and used in experiments. In addition, this compound is relatively stable and can be easily stored for long periods of time. Furthermore, this compound is relatively non-toxic and can be handled safely in the laboratory.
However, there are also a number of limitations to the use of this compound in laboratory experiments. For example, this compound is a synthetic compound and its effects on the body are not well understood. In addition, the compound can be difficult to obtain in large quantities, and it can be expensive to purchase. Furthermore, the compound can be difficult to work with and can be difficult to store.

Future Directions

There are a number of potential future directions for the use of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one in scientific research. For example, further research could be conducted to determine the effects of this compound on the metabolism of various drugs and hormones. In addition, further research could be conducted to determine the effects of this compound on the growth of various cells, such as cancer cells. Furthermore, further research could be conducted to determine the effects of this compound on signal transduction pathways and to determine the effects of this compound on the activity of various enzymes. Finally, further research could be conducted to determine the potential therapeutic applications of this compound.

Synthesis Methods

1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is synthesized using a variety of methods, including the reaction of a difluorobenzene and a bromophenyl ring with a phenyl ring and a trihydroindole ring. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and the reaction is typically carried out at temperatures ranging from room temperature to reflux. The product of the reaction is a mixture of the desired product, this compound, and other byproducts. The desired product can then be separated from the byproducts using chromatography, crystallization, or other methods.

Scientific Research Applications

1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has been used in a variety of scientific research applications, including the study of chemical reactions, the study of enzymatic reactions, and the study of biochemical and physiological effects. This compound has been used to study the effects of hydrolysis of esters, the oxidation of aromatic compounds, and the hydrolysis of aryl esters. In addition, this compound has been used to study the effects of various drugs on the body, as well as the effects of various hormones on the body.

properties

IUPAC Name

2-(4-bromophenyl)-1-(3,5-difluorophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrF2NO/c27-19-8-6-17(7-9-19)24-15-23-25(30(24)22-13-20(28)12-21(29)14-22)10-18(11-26(23)31)16-4-2-1-3-5-16/h1-9,12-15,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKKNEBAQDECCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC(=CC(=C4)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.